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Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxythiazole, a key

heterocyclic building block in medicinal chemistry and materials science. This document details

its chemical properties, synthesis, and reactivity, with a focus on its application in the

development of novel therapeutic agents. Detailed experimental protocols for its synthesis and

subsequent functionalization via various palladium-catalyzed cross-coupling reactions are

provided. Furthermore, this guide explores the biological significance of 4-Bromo-2-
ethoxythiazole derivatives, highlighting their potential as kinase inhibitors, antimicrobial, and

anticancer agents, supported by available quantitative data.

Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their diverse pharmacological

activities. The thiazole ring is a key structural motif in numerous clinically approved drugs and

biologically active molecules. The introduction of a bromine atom at the 4-position and an

ethoxy group at the 2-position of the thiazole ring affords 4-Bromo-2-ethoxythiazole, a

versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle

for a wide range of functionalization reactions, particularly palladium-catalyzed cross-coupling

reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery

and materials science applications.
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Chemical Properties
A summary of the key chemical properties of 4-Bromo-2-ethoxythiazole is presented in the

table below.

Property Value

IUPAC Name 4-bromo-2-ethoxy-1,3-thiazole

Synonyms
4-Bromo-2-ethoxy-1,3-thiazole, 4-Bromo-1,3-

thiazol-2-yl ethyl ether

CAS Number 240816-34-6[1]

Molecular Formula C₅H₆BrNOS[2]

Molecular Weight 208.08 g/mol [2]

Appearance
Not explicitly found in search results, but likely a

liquid or low-melting solid.

Solubility
Not explicitly found in search results, but likely

soluble in common organic solvents.

Predicted XlogP 2.6[2]

Synthesis of 4-Bromo-2-ethoxythiazole
The synthesis of 4-Bromo-2-ethoxythiazole can be envisioned as a two-step process: the

formation of the 2-ethoxythiazole core followed by bromination at the 4-position.

Synthesis of 2-Ethoxythiazole
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of

thiazole derivatives.[3][4] For the synthesis of 2-ethoxythiazole, a plausible approach involves

the reaction of an α-haloketone or α-haloaldehyde with a thioamide equivalent bearing an

ethoxy group. A potential route could involve the reaction of ethyl 2-chloroacetoacetate with

ethyl thioformate.

Experimental Protocol: Hantzsch Synthesis of 2-Alkoxythiazoles (General)
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Materials: α-halo ketone/aldehyde, thioamide or thiourea derivative, ethanol or a similar

protic solvent.

Procedure:

Dissolve the α-halo ketone/aldehyde (1.0 eq) and the thioamide/thiourea derivative (1.0-

1.2 eq) in ethanol.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent

under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Bromination of 2-Ethoxythiazole
The bromination of the 2-ethoxythiazole intermediate at the 4-position can be achieved using a

suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).[5][6] The

electron-donating nature of the ethoxy group at the 2-position directs the electrophilic

substitution to the 5-position; however, direct bromination at the 4-position can be achieved

under specific conditions or through alternative synthetic routes.

Experimental Protocol: Bromination of Thiazole Derivatives (General)

Materials: 2-substituted thiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), solvent (e.g.,

chloroform, acetic acid), radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if

required).

Procedure:

Dissolve the 2-substituted thiazole (1.0 eq) in a suitable solvent in a round-bottom flask.

If using NBS, add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator. If using

Br₂, add it dropwise to the solution.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the

reaction by TLC.

Upon completion, quench any excess bromine with a solution of sodium thiosulfate.

Extract the product with an organic solvent, wash with brine, and dry over anhydrous

sodium sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by column

chromatography.

Workflow for the Synthesis of 4-Bromo-2-ethoxythiazole

Step 1: Hantzsch Thiazole Synthesis

Step 2: Bromination

alpha-Halo Ketone/Aldehyde

Reaction

2-Ethoxythiazole

Thioamide derivative

Bromination Reaction

4-Bromo-2-ethoxythiazole

Brominating Agent (NBS or Br2)

Click to download full resolution via product page
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Caption: Synthetic workflow for 4-Bromo-2-ethoxythiazole.

Spectroscopic Data
While specific experimental spectra for 4-Bromo-2-ethoxythiazole were not found in the

literature search, the expected spectroscopic characteristics can be predicted based on its

structure and data from similar compounds.

Predicted Spectroscopic Data

Technique Predicted Features

¹H NMR

A singlet for the C5-H of the thiazole ring, a

quartet for the -OCH₂- protons, and a triplet for

the -CH₃ protons of the ethoxy group.

¹³C NMR

Signals for the C2, C4, and C5 carbons of the

thiazole ring, and signals for the -OCH₂- and -

CH₃ carbons of the ethoxy group.

Mass Spec (MS)

A molecular ion peak corresponding to the mass

of C₅H₆BrNOS (m/z ≈ 208), with a characteristic

isotopic pattern for bromine (¹⁹Br and ⁸¹Br in

approximately 1:1 ratio).

Infrared (IR)
Characteristic C-H, C=N, C=C, and C-O

stretching and bending vibrations.

Reactivity and Functionalization
The bromine atom at the 4-position of 4-Bromo-2-ethoxythiazole is the primary site for

functionalization, making it a valuable substrate for various palladium-catalyzed cross-coupling

reactions. These reactions allow for the introduction of a wide range of substituents, leading to

the synthesis of diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the general protocols for key palladium-catalyzed cross-coupling

reactions that can be applied to 4-Bromo-2-ethoxythiazole.
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The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

an organohalide and an organoboron compound.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling (General)[7][9]

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium

catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq),

anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).

Procedure:

To a dry Schlenk flask, add 4-Bromo-2-ethoxythiazole, the arylboronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

After cooling, perform a standard aqueous workup.

Purify the product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide

with an organostannane reagent.[9]

Experimental Protocol: Stille Coupling (General)

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), organostannane reagent (1.1-1.2 eq),

palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), anhydrous and degassed solvent (e.g.,

toluene).

Procedure:

To an oven-dried Schlenk flask, add 4-Bromo-2-ethoxythiazole and the palladium

catalyst.

Evacuate and backfill the flask with an inert gas (Argon) three times.

Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.

Add the organostannane reagent via syringe.
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Heat the reaction mixture to 90-110 °C and monitor by TLC.

After cooling, perform a standard workup and purify by column chromatography.

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and

an aryl or vinyl halide.[3]

Experimental Protocol: Sonogashira Coupling (General)[3]

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), amine base (e.g.,

triethylamine, diisopropylamine, 2-3 eq), anhydrous solvent (e.g., THF, toluene, DMF).

Procedure:

To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-2-ethoxythiazole, the

palladium catalyst, and copper(I) iodide.

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via

syringe.

Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.

After cooling, dilute with an organic solvent and wash with water or saturated aqueous

ammonium chloride.

Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene

in the presence of a base and a palladium catalyst.

Experimental Protocol: Heck Reaction (General)

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), alkene (1.1-1.5 eq), palladium catalyst (e.g.,

Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PPh₃), base (e.g., Et₃N, K₂CO₃), solvent (e.g.,

DMF, acetonitrile).

Procedure:
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In a reaction vessel, combine 4-Bromo-2-ethoxythiazole, the palladium catalyst, the

phosphine ligand, and the base.

Add the alkene and the solvent.

Heat the reaction mixture to 80-140 °C, monitoring by TLC.

After cooling, filter off any solids and concentrate the filtrate.

Perform a standard workup and purify by column chromatography.

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by

coupling an amine with an aryl halide.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination (General)[10]

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), amine (1.0-1.2 eq), palladium catalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), base (e.g., NaOtBu,

Cs₂CO₃, 1.2-2.0 eq), anhydrous solvent (e.g., toluene, dioxane).

Procedure:

To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

Evacuate and backfill with an inert gas.

Add a solution of 4-Bromo-2-ethoxythiazole and the amine in the anhydrous solvent.

Heat the reaction mixture to 80-110 °C, monitoring by TLC.

After cooling, perform a standard workup and purify by column chromatography.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling
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Caption: General workflow for cross-coupling reactions.

Applications in Medicinal Chemistry
Thiazole derivatives are known to exhibit a wide range of biological activities, and 4-Bromo-2-
ethoxythiazole serves as a key starting material for the synthesis of potentially bioactive

molecules.
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Kinase Inhibitors
The thiazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-

aminothiazoles and other substituted thiazoles have shown potent inhibitory activity against

various kinases involved in cell signaling pathways dysregulated in diseases like cancer. While

specific data for 4-(2-Fluorophenyl)-2-methylthiazole was unavailable, other thiazole derivatives

have shown significant kinase inhibitory activity. For instance, some 2-aminothiazoles exhibit

sub-nanomolar to nanomolar IC₅₀ values against Src family kinases, and certain

diphenylthiazoles inhibit Bruton's tyrosine kinase (BTK) with IC₅₀ values in the low micromolar

range.[12] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to be potent ROCK II

inhibitors, with one compound showing an IC₅₀ value of 20 nM.[4]

Anticancer Activity
Derivatives of 4-bromothiazole have demonstrated significant anticancer potential. For

example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit

Na+/K+-ATPase and Ras oncogene activity in cancer cells.[13] Other studies on various

thiazole derivatives have reported IC₅₀ values against different cancer cell lines, highlighting

the potential of this scaffold in oncology research. For instance, certain thiazole derivatives

have shown IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast

cancer) and HepG2 (liver cancer).[14][15]

Reported IC₅₀ Values for Thiazole Derivatives Against Cancer Cell Lines
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Compound Class Cell Line IC₅₀ (µM)

Thiazole-based copper

complexes
MCF7 82.64 - 105.56[15]

Hydrazone derivatives MCF-7 27.39 - 34.37[16]

Hydrazone derivatives A549 45.24 - 61.50[16]

Thiazole derivatives Bcl-2 Jurkat < 34.77[14]

Thiazole derivatives A-431 < 34.31[14]

Thiazole derivatives MGC803 3.15[14]

Thiazole derivatives HTC-116 8.17[14]

Thiazolyl-hydrazono-

ethylthiazoles
HCT-116 6.6[14]

Thiazolyl-hydrazono-

ethylthiazoles
HepG2 4.9[14]

Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties.

Various synthetic derivatives have shown activity against a range of bacterial and fungal

strains. The development of new antimicrobial agents is crucial in the face of growing antibiotic

resistance, and the thiazole scaffold provides a promising starting point for the design of novel

antimicrobial drugs.

Signaling Pathway Inhibition by a Thiazole Derivative

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.mdpi.com/1422-0067/23/17/9844
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thiazole Derivative

Ras Oncogene

Inhibition

Downstream Signaling

Activation

Cell Proliferation

Click to download full resolution via product page

Caption: Inhibition of Ras signaling by a thiazole derivative.

Conclusion
4-Bromo-2-ethoxythiazole is a valuable and versatile building block for organic synthesis,

particularly in the fields of medicinal chemistry and materials science. Its straightforward

synthesis and the reactivity of the bromine atom at the 4-position allow for extensive

functionalization through a variety of reliable palladium-catalyzed cross-coupling reactions. The

resulting derivatives have shown significant potential as kinase inhibitors, anticancer agents,

and antimicrobial compounds. This technical guide provides researchers with a solid foundation

of the chemical properties, synthesis, and reactivity of 4-Bromo-2-ethoxythiazole, along with

detailed experimental protocols to facilitate its use in the laboratory. Further exploration of the

structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel

molecules with important therapeutic and technological applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1273697?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273697?utm_src=pdf-body
https://www.benchchem.com/product/b1273697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 4-bromo-2-ethoxy-1,3-thiazole (C5H6BrNOS) [pubchemlite.lcsb.uni.lu]

3. benchchem.com [benchchem.com]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the
Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit -
PMC [pmc.ncbi.nlm.nih.gov]

6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable,
Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. benchchem.com [benchchem.com]

10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 |
Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

12. benchchem.com [benchchem.com]

13. mdpi.com [mdpi.com]

14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of
Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective
microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2-
ethoxythiazole for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b1273697?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylthiazole
https://pubchemlite.lcsb.uni.lu/e/compound/2763267
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Sonogashira_Cross_Coupling_of_4_Bromo_2_1_3_Benzothiadiazole_Derivatives.pdf
https://pdfs.semanticscholar.org/9b85/83f097a2233b1bd7cfd26ff0fc6f0e0ac5f2.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9352338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_with_4_bromomethyl_thiazole.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Cross_Coupling_Reactions_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Involving_4_Bromo_2_hydroxybenzaldehyde.pdf
https://www.tcichemicals.com/IN/en/product/tci-topics/TCIPracticalExample_20230703
https://www.tcichemicals.com/IN/en/product/tci-topics/TCIPracticalExample_20230703
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/pdf/Comparing_the_efficacy_of_4_2_Fluorophenyl_2_methylthiazole_with_other_kinase_inhibitors.pdf
https://www.mdpi.com/2073-4344/10/1/4
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://www.mdpi.com/1422-0067/23/17/9844
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054212/
https://www.benchchem.com/product/b1273697#4-bromo-2-ethoxythiazole-introduction-for-researchers
https://www.benchchem.com/product/b1273697#4-bromo-2-ethoxythiazole-introduction-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1273697#4-bromo-2-ethoxythiazole-introduction-for-
researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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